REACTION_SMILES
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[CH2:12]([O:13][c:14]1[cH:15][cH:16][c:17]([NH2:18])[cH:19][cH:20]1)[CH3:21].[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([NH:10][CH3:11])[cH:8][cH:9]1.[CH2:29]=[O:30].[CH3:31][CH2:32][OH:33].[O:22]=[C:23]1[CH2:24][CH2:25][C:26](=[O:27])[NH:28]1>>[CH2:1]([CH3:2])[O:3][c:4]1[cH:5][cH:6][c:7]([NH:10][CH2:11][N:28]2[C:23](=[O:22])[CH2:24][CH2:25][C:26]2=[O:27])[cH:8][cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(N)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOc1ccc(NC)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1
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Name
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Type
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product
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Smiles
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CCOc1ccc(NCN2C(=O)CCC2=O)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |